![molecular formula C16H19FN2O3S B1682378 Tilmacoxib CAS No. 180200-68-4](/img/structure/B1682378.png)
Tilmacoxib
Vue d'ensemble
Description
Le tilmacoxib est un membre de la classe des 1,3-oxazoles, plus précisément un inhibiteur de la cyclooxygénase-2. Il est connu pour ses propriétés chimiopréventives contre la fibrose hépatique expérimentale chez le rat . Le nom IUPAC du composé est le 4-(4-cyclohexyl-2-méthyl-1,3-oxazol-5-yl)-2-fluorobenzènesulfonamide .
Mécanisme D'action
Le tilmacoxib exerce ses effets en inhibant sélectivement la cyclooxygénase-2, une enzyme impliquée dans la production de prostaglandines pro-inflammatoires. En inhibant cette enzyme, le this compound réduit l’inflammation et a des effets anticancéreux potentiels. Les cibles moléculaires comprennent la cyclooxygénase-2 et les voies impliquées sont liées à l’inhibition de la synthèse des prostaglandines .
Analyse Biochimique
Biochemical Properties
Tilmacoxib interacts with the enzyme COX-2, inhibiting its activity . This interaction is highly selective and time-dependent . The inhibition of COX-2 by this compound is irreversible, which means that once the enzyme is inhibited, it cannot regain its function .
Cellular Effects
This compound has been shown to diminish lipopolysaccharide-induced prostaglandin E2 production in human peripheral blood mononuclear cells . This suggests that this compound can influence cell function by modulating cell signaling pathways and affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with the COX-2 enzyme, leading to its inhibition . This inhibition can result in changes in gene expression within the cell .
Temporal Effects in Laboratory Settings
Its irreversible inhibition of COX-2 suggests that its effects could be long-lasting .
Dosage Effects in Animal Models
It has been shown to be an effective chemopreventive agent against rat experimental liver fibrosis .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolism pathway, where it interacts with the COX-2 enzyme .
Transport and Distribution
Given its role as a COX-2 inhibitor, it is likely that it is transported to sites where COX-2 is present .
Subcellular Localization
Given its role as a COX-2 inhibitor, it is likely that it is localized to sites where COX-2 is present .
Méthodes De Préparation
Le tilmacoxib est synthétisé par une série de réactions chimiques impliquant la formation du cycle oxazole et des modifications ultérieures du groupe fonctionnel. La voie de synthèse implique généralement :
Formation du cycle oxazole : Ceci est réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Modifications du groupe fonctionnel : Introduction du groupe cyclohexyle, du groupe méthyle et du groupe fluorobenzènesulfonamide par diverses réactions de substitution.
Les méthodes de production industrielle du this compound consistent à optimiser ces voies de synthèse afin d’obtenir un rendement élevé et une pureté élevée. Les conditions réactionnelles sont soigneusement contrôlées pour garantir l’obtention du produit souhaité avec un minimum d’impuretés .
Analyse Des Réactions Chimiques
Le tilmacoxib subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l’activité du composé.
Substitution : Diverses réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, modifiant ses propriétés.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène, les agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les effets de l’inhibition de la cyclooxygénase-2.
Biologie : Le composé est utilisé pour étudier les voies biologiques impliquant la cyclooxygénase-2 et son rôle dans l’inflammation et le cancer.
Médecine : Le this compound est étudié pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que la fibrose hépatique et le cancer.
Applications De Recherche Scientifique
Chemistry
Tilmacoxib serves as a model compound for studying the effects of COX-2 inhibition. Researchers utilize it to explore the biochemical pathways associated with COX-2 and its role in inflammation and cancer.
Biology
In biological research, this compound is used to investigate the cellular effects of COX-2 inhibition. It has been shown to reduce lipopolysaccharide-induced prostaglandin E2 production in human peripheral blood mononuclear cells, highlighting its anti-inflammatory potential .
Medicine
This compound is being explored for its therapeutic effects in treating conditions such as liver fibrosis and various cancers. Its selective action on COX-2 may offer advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects .
Comparative Analysis with Other COX Inhibitors
This compound's efficacy can be compared with other COX-2 inhibitors like Celecoxib and NS-398. While all these compounds inhibit COX-2, this compound's unique structure may confer different pharmacokinetic properties and therapeutic effects.
Compound | IC50 (µM) | Selectivity |
---|---|---|
This compound | 11.50 ± 1.54 | High |
Celecoxib | 0.09 ± 0.01 | High |
NS-398 | Varies | Moderate |
Anti-inflammatory Efficacy
In vitro studies demonstrated that this compound significantly reduces nitric oxide production in LPS-stimulated RAW 264.7 macrophages, indicating its anti-inflammatory efficacy .
Comparative Analysis with Celecoxib
A comparative study indicated that while Celecoxib exhibited superior potency with an IC50 of 0.09 µM, this compound's selective inhibition profile suggests it may offer therapeutic benefits with potentially fewer side effects .
Molecular Docking Studies
Molecular docking studies have shown that this compound forms stable interactions within the COX-2 binding site, indicating a strong affinity for the enzyme .
In Vivo Studies
Preliminary in vivo studies suggest promising results regarding this compound's efficacy in animal models of inflammation and pain, particularly in conditions such as osteoarthritis and rheumatoid arthritis . These studies are crucial for understanding its potential clinical applications.
Clinical Implications
Given its selective inhibition of COX-2 and favorable safety profile compared to non-selective NSAIDs, this compound shows promise for clinical use in managing inflammatory conditions. Ongoing research aims to elucidate its long-term efficacy and safety across diverse patient populations.
Comparaison Avec Des Composés Similaires
Le tilmacoxib est comparé à d’autres inhibiteurs de la cyclooxygénase-2 tels que le célécoxib et le NS-398. Bien que tous ces composés inhibent la cyclooxygénase-2, le this compound est unique dans sa structure chimique spécifique, ce qui peut conférer des propriétés pharmacocinétiques et des effets thérapeutiques différents .
Composés similaires
Célécoxib : Un autre inhibiteur de la cyclooxygénase-2 avec une structure chimique différente.
NS-398 : Un inhibiteur sélectif de la cyclooxygénase-2 utilisé dans diverses études de recherche
Activité Biologique
Tilmacoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, primarily developed for its anti-inflammatory properties. As a member of the non-steroidal anti-inflammatory drug (NSAID) class, it is designed to alleviate pain and inflammation by specifically targeting the COX-2 enzyme, which is upregulated during inflammatory processes. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various studies, and potential clinical applications.
This compound exerts its effects by selectively inhibiting the COX-2 enzyme, thereby reducing the synthesis of prostaglandins that mediate inflammation and pain. Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, this compound's selectivity aims to minimize gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Key Features of COX-2 Inhibition:
- Selective Binding : this compound binds preferentially to the COX-2 active site, which is structurally distinct from COX-1, allowing for targeted anti-inflammatory effects while sparing protective gastric mucosa.
- Reduction of Prostaglandin Synthesis : By inhibiting COX-2, this compound decreases the production of pro-inflammatory prostaglandins, leading to reduced inflammation and pain.
In Vitro Studies
Research has demonstrated that this compound exhibits significant anti-inflammatory activity through various in vitro assays. For instance, a study reported an IC50 value of approximately 11.50 ± 1.54 µM for this compound against COX-2, indicating its potency compared to other compounds in similar studies .
Table 1: Comparative IC50 Values of this compound and Other COX Inhibitors
Compound | IC50 (µM) | Selectivity |
---|---|---|
This compound | 11.50 ± 1.54 | High |
Celecoxib | 0.09 ± 0.01 | High |
Compound 4e | 13.51 ± 0.48 | Moderate |
Compound 9d | 10.03 ± 0.27 | Moderate |
Case Studies
- Anti-inflammatory Efficacy : In a controlled study involving LPS-stimulated RAW 264.7 macrophages, this compound demonstrated a concentration-dependent reduction in nitric oxide (NO) production, a marker for inflammation .
- Comparative Analysis with Celecoxib : In comparative studies, while Celecoxib showed superior potency with an IC50 of 0.09 µM, this compound's selective inhibition profile suggests it may offer therapeutic benefits with potentially fewer side effects .
- Docking Studies : Molecular docking studies have indicated that this compound forms stable interactions within the COX-2 binding site, further supporting its role as a selective inhibitor . The binding energy calculations suggest a strong affinity for the enzyme.
In Vivo Studies
While most studies focus on in vitro assessments, preliminary in vivo studies have shown promising results regarding the efficacy of this compound in animal models of inflammation and pain . These studies highlight its potential for therapeutic applications in conditions such as osteoarthritis and rheumatoid arthritis.
Clinical Implications
Given its selective inhibition of COX-2 and favorable safety profile compared to non-selective NSAIDs, this compound holds promise for clinical use in managing inflammatory conditions. Ongoing research aims to further elucidate its long-term efficacy and safety in diverse patient populations.
Future Directions
Further research is warranted to:
- Explore the long-term effects and safety profile of this compound in clinical settings.
- Investigate potential applications beyond inflammatory diseases, including cancer therapy where COX-2 plays a role.
- Conduct head-to-head trials with existing NSAIDs to establish relative efficacy and safety.
Propriétés
IUPAC Name |
4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-10-19-15(11-5-3-2-4-6-11)16(22-10)12-7-8-14(13(17)9-12)23(18,20)21/h7-9,11H,2-6H2,1H3,(H2,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMJSJSRRDZIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC(=C(C=C2)S(=O)(=O)N)F)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057671 | |
Record name | Tilmacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180200-68-4 | |
Record name | Tilmacoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180200-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tilmacoxib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180200684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tilmacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TILMACOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6VI5P84SX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.